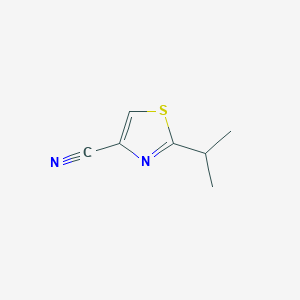

2-Isopropylthiazole-4-carbonitrile

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a cornerstone of modern chemical and medicinal sciences. eurekaselect.comijarsct.co.intaylorandfrancis.com Its unique electronic properties, arising from the presence of both an electron-donating sulfur atom and an electron-withdrawing imine group, contribute to its stability and diverse reactivity. ijarsct.co.in This structural motif is found in a wide array of naturally occurring and synthetic compounds with profound biological activities. eurekaselect.comnih.gov

A prime example of its biological importance is its presence in thiamine (B1217682) (Vitamin B1), a vital coenzyme for numerous metabolic pathways. eurekaselect.com Furthermore, the thiazole nucleus forms the core of many pharmaceutical agents, including antimicrobial compounds like sulfazole, the antiretroviral drug ritonavir, and the antifungal agent abafungin. eurekaselect.comijarsct.co.in Its versatility extends to the development of anticancer agents, such as tiazofurin, and its derivatives are also utilized as vulcanizing accelerators and photographic sensitizers. eurekaselect.com The ability of the thiazole ring to serve as a scaffold for a diverse range of biologically active molecules underscores its enduring significance in drug discovery and materials science. taylorandfrancis.comnih.gov

Overview of Nitrile Functionality in Heterocyclic Systems and its Synthetic Utility

The nitrile, or cyano, group (–C≡N) is a versatile and highly valuable functional group in organic synthesis, particularly within heterocyclic systems. researchgate.netnih.gov Its strong electron-withdrawing nature significantly influences the reactivity of the heterocyclic ring to which it is attached. The unique electronic structure of the nitrile group, with its nucleophilic nitrogen atom and electrophilic carbon center, allows for a wide range of chemical transformations. researchgate.netnih.gov

Nitriles serve as key precursors for the synthesis of various other functional groups, including amines, carboxylic acids, and amides, through reactions such as reduction, hydrolysis, and hydration. researchgate.net In heterocyclic chemistry, the nitrile group is a powerful tool for constructing complex molecular architectures. longdom.orgtandfonline.com It can participate in cycloaddition reactions, act as a directing group in C-H bond functionalization, and serve as a radical acceptor in cascade reactions, enabling the synthesis of a diverse array of functionalized molecules. nih.govresearchgate.net The synthetic utility of nitriles is further highlighted by their role as key intermediates in the preparation of polyfunctionally substituted heterocycles with potential applications in materials science and medicinal chemistry. longdom.orgtandfonline.com

Positioning of 2-Isopropylthiazole-4-carbonitrile as a Key Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound is increasingly recognized as a key chemical synthon due to the combined reactivity of its constituent thiazole ring, isopropyl group, and nitrile functionality. The thiazole core provides a stable, aromatic platform that can be further functionalized. The nitrile group, as previously discussed, is a versatile handle for a variety of chemical transformations.

The strategic placement of the isopropyl group at the 2-position and the nitrile at the 4-position of the thiazole ring offers specific advantages for synthetic chemists. This arrangement allows for selective reactions at different sites of the molecule, enabling the construction of more complex and highly substituted thiazole derivatives. For instance, the nitrile group can be transformed into an amine or a carboxylic acid, while the thiazole ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. This multi-faceted reactivity makes this compound a valuable building block for the synthesis of novel compounds with potential applications in various fields of chemical research. nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for thiazole derivatives is vibrant, with a strong focus on the synthesis of novel compounds with potential biological activities. nih.govdocumentsdelivered.com Studies have explored the synthesis of various 4-isopropylthiazole (B170079) analogs and their evaluation as antimicrobial, antifungal, and antitubercular agents. nih.gov This indicates a clear interest in the therapeutic potential of this class of compounds.

However, a specific and comprehensive body of research focused solely on this compound appears to be less extensive. While the broader class of isopropylthiazoles has been investigated, there is a knowledge gap concerning the specific reactivity, physical properties, and full synthetic potential of this particular nitrile-substituted derivative. Further research is needed to fully elucidate its reaction kinetics, explore its utility in a wider range of synthetic transformations, and to screen it for a broader spectrum of biological activities.

Objectives and Scope of Academic Inquiry into this compound

Future academic inquiry into this compound should aim to address the existing knowledge gaps. The primary objectives of such research would be to:

Systematically investigate the reactivity of the nitrile group and the thiazole ring. This would involve exploring a wide range of chemical transformations to understand the full synthetic utility of the molecule.

Characterize the physicochemical properties of the compound in detail. This includes obtaining comprehensive spectroscopic data, determining its solubility in various solvents, and assessing its thermal stability.

Explore its potential as a precursor for novel heterocyclic systems. This could involve using the nitrile functionality to construct fused ring systems or to introduce new functional groups that could lead to compounds with unique properties.

Evaluate the biological activity of this compound and its derivatives. This would involve screening these compounds against a variety of biological targets to identify any potential therapeutic applications.

By pursuing these objectives, the scientific community can unlock the full potential of this compound as a valuable tool in modern organic synthesis and drug discovery.

Data and Properties of this compound

| Property | Value |

| Molecular Formula | C7H8N2S |

| Molecular Weight | 152.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 45-47 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and ethyl acetate |

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJHEWSVOUIBNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669244 | |

| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848555-18-0 | |

| Record name | 2-(Propan-2-yl)-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropylthiazole 4 Carbonitrile

Established Thiazole (B1198619) Ring Construction Strategies Applied to 2-Isopropylthiazole-4-carbonitrile

Traditional methods for thiazole synthesis rely on the cyclization of acyclic precursors that contain the necessary nitrogen, sulfur, and carbon atoms to form the heterocyclic ring.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole core. nih.gov The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.govcolab.ws

To apply this method for the specific synthesis of this compound, the reaction would require two key starting materials:

Thioisobutyramide : This thioamide provides the sulfur atom and the N-C2 fragment, including the isopropyl substituent.

An α-halo-β-ketonitrile : A compound such as 3-chloro-2-oxopropanenitrile or 3-bromo-2-oxopropanenitrile (B31694) serves as the three-carbon electrophilic partner, providing the C4 and C5 atoms, with the nitrile group already appended at the C4 position.

The Gewald reaction is a well-known multicomponent reaction for the synthesis of 2-aminothiophenes. However, modifications to this reaction have been developed that allow for the selective synthesis of thiazole rings. beilstein-journals.orgnih.govworktribe.com Research has demonstrated that the reaction of nitriles with 1,4-dithiane-2,5-diol, a stable precursor for mercaptoacetaldehyde, can yield either thiazoles or thiophenes. beilstein-journals.orgcam.ac.ukresearchgate.net

The selectivity of the reaction is critically dependent on the substitution pattern of the starting nitrile. beilstein-journals.orgnih.gov When the carbon atom alpha to the cyano group is substituted with an alkyl or aryl group, the reaction pathway is steered exclusively towards the formation of a 2-substituted thiazole, effectively blocking the mechanism that leads to the 2-aminothiophene product. nih.gov This makes the modified Gewald reaction a viable, albeit less direct, pathway for obtaining thiazole-4-carbonitrile scaffolds. The proposed mechanism involves the formation of a hydroxythiazoline intermediate which then dehydrates to the thiazole. beilstein-journals.org

This category represents a broader class of reactions that build upon the same core principle as the Hantzsch synthesis: the reaction of a nucleophilic thioamide or thiourea (B124793) with a suitable electrophilic partner. nih.govcolab.ws For the synthesis of this compound, thioisobutyramide is the required thioamide.

The electrophilic component must be a three-carbon chain containing the nitrile group and functionalized to react with the thioamide. Various electrophiles beyond α-haloketones can be employed. The versatility of this approach allows for the construction of a wide array of substituted thiazoles, provided that appropriately functionalized starting materials can be synthesized. The reaction generally proceeds via a nucleophilic attack by the sulfur atom, followed by cyclization and elimination to form the aromatic ring. colab.ws

Table 1: Overview of Established Thiazole Ring Construction Strategies

| Synthetic Strategy | Key Reactant 1 (N-C-S source) | Key Reactant 2 (C-C-C source) | General Conditions |

|---|---|---|---|

| Hantzsch Synthesis | Thioisobutyramide | α-halo-β-ketonitrile (e.g., 3-bromo-2-oxopropanenitrile) | Condensation in a suitable solvent, often with mild heating. |

| Modified Gewald Reaction | Nitrile with α-substitution | 1,4-dithiane-2,5-diol (mercaptoacetaldehyde precursor) & Base | Reaction in a solvent like ethanol (B145695) at elevated temperatures (e.g., 80°C). beilstein-journals.org |

| General Cyclization | Thioisobutyramide | 3-carbon electrophile with a nitrile group and leaving group | Varies depending on the electrophile; typically involves base or heat. |

Advanced Synthetic Approaches for this compound

More recent synthetic strategies focus on functionalizing a pre-formed thiazole ring or employing modern C-H activation techniques. These methods offer alternative routes that can be advantageous in terms of atom economy and substrate scope.

Transition-metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic rings like thiazole. numberanalytics.com To synthesize this compound, one could envision two main retrosynthetic pathways:

Cyanation of a 2-isopropylthiazole (B97041) precursor : Starting with 2-isopropyl-4-bromothiazole, a cyano group can be introduced using a palladium-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide (in a Negishi-type coupling) or copper(I) cyanide (in a Rosenmund–von Braun reaction).

Introduction of the isopropyl group : Starting with a 4-cyanothiazole (B73293) derivative (e.g., 2-bromo-thiazole-4-carbonitrile), the isopropyl group could be installed via a cross-coupling reaction. This is more challenging as it requires the formation of a C(sp2)-C(sp3) bond, but can be achieved using organometallic reagents like isopropylzinc halides (Negishi coupling) or by using specific ligands and conditions that facilitate the coupling of secondary alkyl groups.

The regioselectivity of these reactions is a key consideration. The different C-H bonds of the thiazole ring exhibit distinct reactivities; the C2 position is the most acidic, while the C5 position is often the most susceptible to electrophilic attack. nih.gov Catalytic systems involving palladium or copper can be tuned to selectively functionalize the desired position. nih.govnih.gov

Table 2: Selected Transition-Metal-Catalyzed Reactions for Thiazole Functionalization

| Coupling Reaction | Catalyst System (Typical) | Thiazole Substrate | Coupling Partner |

|---|---|---|---|

| Suzuki-Miyaura | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base | Halogenated thiazole (Br, I) or Thiazole boronic acid/ester | Boronic acid/ester or Organic halide |

| Stille | Palladium catalyst (e.g., Pd(PPh₃)₄) | Halogenated thiazole (Br, I) or Thiazole stannane | Organostannane or Organic halide |

| Negishi | Palladium or Nickel catalyst | Halogenated thiazole (Br, I) | Organozinc reagent (e.g., Isopropylzinc chloride) |

A frontier in synthetic chemistry is the direct functionalization of unactivated C(sp3)–H bonds. ethernet.edu.et This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and simplifying synthetic routes. wisc.edu In the context of this compound, this strategy could theoretically be applied to introduce the isopropyl group directly onto the thiazole ring.

This would involve a transition-metal-catalyzed reaction between a thiazole substrate (e.g., 2-halothiazole-4-carbonitrile) and a simple, abundant hydrocarbon like propane (B168953). The catalyst, often based on rhodium or palladium, would selectively cleave a C(sp3)–H bond of propane and mediate its coupling to the C2 position of the thiazole. ethernet.edu.etmdpi.com These reactions are challenging due to the inertness of C(sp3)-H bonds and the potential for multiple reaction sites. ethernet.edu.et Success often relies on the use of specialized ligands or directing groups that bring the metal catalyst into proximity with the target C-H bond. mdpi.comnih.gov While still an emerging field, C-H functionalization represents a powerful future direction for the synthesis of complex molecules like this compound.

Radical-Mediated and Photoredox Catalysis in Thiazole Synthesis

The synthesis of thiazole derivatives has been significantly advanced by the advent of radical-mediated and photoredox-catalyzed reactions. These methods offer mild and efficient alternatives to traditional synthetic routes, such as the Hantzsch synthesis, which typically involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.com

Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates under gentle conditions. thieme-connect.de This approach often utilizes photosensitizers, such as iridium or ruthenium complexes, or even organic dyes, which become excited upon absorbing visible light. nih.govnih.gov The excited photocatalyst can then engage in single-electron transfer (SET) processes with organic substrates to generate radical ions or neutral radicals.

In the context of thiazole synthesis, photoredox catalysis can be applied in several ways:

Generation of Precursors: It can facilitate the synthesis of complex thioamides or α-halocarbonyl compounds required for a subsequent Hantzsch-type cyclization.

C-H Functionalization: It enables the direct functionalization of C-H bonds on a preformed thiazole ring, potentially allowing for the introduction of the isopropyl or cyano group at a late stage. Photoredox/nickel dual catalysis, for example, has proven effective for C(sp³)–H arylation and can be adapted for similar transformations. nih.govnih.gov

Radical Cascade Reactions: It can initiate cascade reactions where a series of intramolecular and intermolecular radical additions lead to the rapid assembly of the thiazole core from simpler starting materials. Acyl radicals, generated from precursors like aldehydes or carboxylic acids via photoredox catalysis, can participate in a variety of synthetic transformations that were previously difficult to achieve. thieme-connect.de

These modern catalytic systems are valued for their ability to proceed at or near room temperature, their high functional group tolerance, and their capacity to construct complex molecules with improved atom economy. nih.govnih.gov

Functional Group Interconversion (FGI) and Derivatization Routes to this compound

Functional Group Interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com This strategy is crucial for synthesizing this compound, particularly when starting from precursors where the thiazole core is already assembled but lacks the required nitrile or isopropyl substituents.

Conversion of Carboxylic Acid, Amide, or Aldehyde Precursors to the Nitrile Functionality

The nitrile group at the C4 position of the thiazole ring can be installed by converting more accessible functional groups like carboxylic acids, amides, or aldehydes. Each of these transformations involves a dehydration or a related process.

From Primary Amides: The most common method for nitrile synthesis is the dehydration of a primary amide (R-CONH₂). This can be achieved using a variety of dehydrating agents. Thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and tosyl chloride (TsCl) in pyridine (B92270) are classic reagents for this purpose. vanderbilt.eduyoutube.com The reaction involves converting the amide's hydroxyl group into a better leaving group, followed by elimination.

From Aldehydes: An aldehyde (R-CHO) can be converted to a nitrile in a two-step process. First, the aldehyde is reacted with hydroxylamine (B1172632) (H₂NOH) to form an aldoxime (R-CH=NOH). Subsequent dehydration of the aldoxime yields the desired nitrile. vanderbilt.edu

From Carboxylic Acids: Direct conversion of carboxylic acids (R-COOH) to nitriles is a more demanding transformation. One patented method involves forming a complex between the carboxylic acid and a nitrogenous base like pyridine or triethylamine. This complex is then reacted with ammonia (B1221849) at high temperatures (200°C to 800°C), often in the presence of a catalyst such as silica (B1680970) gel or alumina, to produce the nitrile. google.com

The table below summarizes common FGI routes to the nitrile functionality.

| Starting Functional Group | Precursor Example | Reagents | General Conditions |

| Primary Amide | 2-Isopropylthiazole-4-carboxamide | SOCl₂, P₂O₅, or TsCl/pyridine | Heating may be required |

| Aldehyde | 2-Isopropylthiazole-4-carbaldehyde | 1. H₂NOH·HCl 2. Dehydrating agent (e.g., P₂O₅) | Two-step process |

| Carboxylic Acid | 2-Isopropylthiazole-4-carboxylic acid | 1. Nitrogenous base (e.g., pyridine) 2. NH₃, Catalyst (Silica/Alumina) | High temperature (200-800°C) |

Installation of the Isopropyl Moiety onto Thiazole-4-carbonitrile Cores

The installation of the isopropyl group onto a pre-existing thiazole-4-carbonitrile core is less common than incorporating it during the initial ring formation. The primary strategy for creating the 2-isopropylthiazole skeleton is the Hantzsch thiazole synthesis. youtube.com This reaction constructs the thiazole ring by condensing a thioamide with an α-halocarbonyl compound.

To synthesize 2-isopropylthiazole derivatives, 2-methylpropanethioamide (B17427) (isobutyrothioamide) is used as the key building block. This thioamide provides the sulfur atom, the nitrogen atom, and the C2 carbon with its attached isopropyl group. The other reactant would be an α-halocarbonyl derivative containing the necessary carbon backbone and a precursor to the C4-nitrile group. For instance, a reaction between 2-methylpropanethioamide and 3-halo-2-oxopropanenitrile would, in principle, yield the target molecule. This approach builds the desired substitution pattern directly into the heterocyclic ring during its formation. google.com

Reaction Optimization and Process Intensification for this compound Synthesis

To make the synthesis of this compound viable for larger-scale production, optimization of reaction conditions is critical. This involves systematically studying the influence of various parameters to maximize yield and selectivity while minimizing costs and environmental impact.

Influence of Catalysts, Ligands, and Solvents on Reaction Efficiency

The choice of catalyst, solvent, and any associated ligands can dramatically affect the outcome of a chemical reaction.

Catalysts: Catalysts increase reaction rates by providing an alternative, lower-energy pathway. In the synthesis of related heterocyclic nitriles, various Lewis acids and metal complexes have been shown to be effective. For example, in the synthesis of pyrazole-4-carbonitrile derivatives, a Pd(II)-thiazole complex (MATYPd) was found to be highly efficient, affording the product in 97% yield. nih.gov The choice of catalyst is crucial; other Lewis acids like CuCl₂ or TiCl₄ gave significantly lower yields under the same conditions. nih.gov

Solvents: The solvent plays a critical role in dissolving reactants, stabilizing transition states, and influencing reaction rates. In many heterocyclic syntheses, polar protic solvents like water and ethanol are superior to aprotic solvents like DMF or acetonitrile. nih.gov Water is often an excellent choice as it is inexpensive, non-toxic, and can promote certain reactions through hydrophobic effects and hydrogen bonding.

The following table, based on analogous pyrazole-carbonitrile synthesis, illustrates the significant impact of solvent choice on product yield. nih.gov

| Solvent | Type | Product Yield (%) |

| Water (H₂O) | Polar Protic | 97 |

| Ethanol (EtOH) | Polar Protic | 89 |

| Methanol (MeOH) | Polar Protic | 85 |

| Acetonitrile (CH₃CN) | Polar Aprotic | 62 |

| Dichloromethane (DCM) | Apolar | 34 |

Temperature, Pressure, and Stoichiometry Effects on Yield and Selectivity

Fine-tuning the physical parameters of a reaction is essential for optimization.

Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to the formation of undesired byproducts, decomposition of reactants or products, and reduced selectivity. The optimal temperature is a balance between achieving a practical reaction rate and maintaining high selectivity. For instance, the conversion of carboxylic acids to nitriles requires very high temperatures (200-800°C) to drive the reaction forward. google.com

Pressure: The effect of pressure is most significant for reactions involving gaseous reagents. For most solution-phase reactions conducted in the synthesis of this compound, the pressure is typically atmospheric and not a critical variable. However, in processes like high-temperature amination with ammonia, pressure can influence reactant concentrations in the reaction phase.

Stoichiometry: The molar ratio of reactants is fundamental to maximizing the yield. The stoichiometry must be carefully controlled to ensure the complete conversion of the limiting reagent. In the synthesis of nitriles from carboxylic acids, for example, an excess of ammonia (3 to 15 moles per mole of carboxylic acid) is used to push the equilibrium towards the product. google.com Similarly, when using catalysts, the catalyst loading (amount relative to the substrate) must be optimized. Increasing catalyst loading can improve yield up to a certain point, after which the benefit diminishes. nih.gov

The table below outlines the general effects of these parameters on reaction outcomes.

| Parameter | General Effect on Yield and Selectivity |

| Temperature | Increasing temperature generally increases the reaction rate but may decrease selectivity by promoting side reactions. |

| Pressure | Primarily affects reactions involving gases; can increase the concentration of gaseous reactants. |

| Stoichiometry | Crucial for maximizing the conversion of the limiting reactant; excess of one reagent may be needed to drive equilibrium. |

Green Chemistry Principles in Sustainable this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. ijper.orgresearchgate.net

Several green strategies can be applied to the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives. researchgate.netmdpi.combepls.com These include the use of greener solvents, alternative energy sources, and catalytic systems to enhance efficiency and reduce waste.

Key Green Chemistry Approaches:

Use of Greener Solvents: Traditional syntheses often employ volatile organic solvents. A greener approach involves substituting these with more environmentally friendly alternatives such as water, ethanol, or deep eutectic solvents (DESs). bepls.comnih.gov For instance, the Hantzsch synthesis of some thiazole derivatives has been successfully carried out in aqueous media or using DESs like choline (B1196258) chloride/glycerol, which are biodegradable, non-toxic, and have low vapor pressure. nih.gov

Energy Efficiency: The use of microwave irradiation or ultrasonic activation can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.combepls.com These techniques can lead to higher yields and cleaner reaction profiles.

The following table summarizes how green chemistry principles can be integrated into the synthesis of thiazole derivatives.

| Green Chemistry Principle | Application in Thiazole Synthesis |

| Waste Prevention | One-pot synthesis to minimize intermediate isolation and purification waste. mdpi.combepls.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with water, ethanol, or deep eutectic solvents. bepls.comnih.gov |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to reduce reaction times and energy input. mdpi.combepls.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |

| Catalysis | Employing reusable solid acid catalysts to improve reaction efficiency and facilitate product separation. mdpi.com |

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic route. The retrosynthesis of this compound is primarily based on the well-established Hantzsch thiazole synthesis. ijper.org

The key disconnection in the retrosynthetic analysis of this compound involves breaking the thiazole ring. This leads to two precursor molecules: a thioamide and an α-halocarbonyl compound.

Disconnection Approach:

The primary disconnection is made across the C-S and C-N bonds of the thiazole ring. This is the reverse of the Hantzsch synthesis.

This disconnection reveals two synthons: an isopropyl-substituted thioamide synthon and a 3-carbon synthon containing a nitrile group and a reactive carbonyl functionality.

The corresponding synthetic equivalents for these synthons are 2-methylpropanethioamide (isobutyramide) and a halogenated β-ketonitrile, such as 2-chloro-3-oxopropanenitrile.

This retrosynthetic pathway provides a straightforward and logical approach to the synthesis of this compound, relying on readily accessible starting materials and a classic, reliable reaction.

Chemical Reactivity and Derivatization of 2 Isopropylthiazole 4 Carbonitrile

Transformations of the Nitrile Group in 2-Isopropylthiazole-4-carbonitrile

The carbon-nitrogen triple bond of the nitrile group in this compound is a key site for chemical modification. It can undergo hydrolysis, reduction, and various addition reactions.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide intermediate. The reaction typically proceeds in two stages, with the amide being the initial product, which can then be further hydrolyzed to the corresponding carboxylic acid.

Under acidic conditions, the nitrile is heated with a strong acid such as hydrochloric acid or sulfuric acid. This process leads directly to the formation of 2-isopropylthiazole-4-carboxylic acid and the corresponding ammonium salt. Basic hydrolysis, on the other hand, involves heating the nitrile with an aqueous solution of a base like sodium hydroxide. This reaction yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

| Transformation | Reagents and Conditions | Product |

| Acidic Hydrolysis | Dilute HCl or H2SO4, heat | 2-Isopropylthiazole-4-carboxylic acid |

| Basic Hydrolysis | NaOH(aq), heat, followed by H3O+ | 2-Isopropylthiazole-4-carboxylic acid |

| Partial Hydrolysis | Controlled conditions (e.g., acid or base with limited water) | 2-Isopropylthiazole-4-carboxamide |

The nitrile group of this compound can be reduced to form a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the nitrile to a primary amine, (2-isopropylthiazol-4-yl)methanamine. This reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup. Catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney nickel or palladium can also achieve this transformation.

For the partial reduction to an aldehyde, a less reactive hydride reagent is required. Diisobutylaluminum hydride (DIBAL-H) is commonly employed for this purpose. The reaction is typically performed at low temperatures to prevent over-reduction to the amine. The intermediate imine formed is then hydrolyzed during aqueous workup to yield 2-isopropylthiazole-4-carbaldehyde.

| Transformation | Reagents and Conditions | Product |

| Reduction to Amine | 1. LiAlH4 in ether 2. H2O | (2-Isopropylthiazol-4-yl)methanamine |

| H2, Raney Ni or Pd catalyst | (2-Isopropylthiazol-4-yl)methanamine | |

| Diisopropylaminoborane/LiBH4 | (2-Isopropylthiazol-4-yl)methanamine nih.gov | |

| Reduction to Aldehyde | 1. DIBAL-H in toluene, low temp. 2. H2O | 2-Isopropylthiazole-4-carbaldehyde wikipedia.org |

| SnCl2, HCl (Stephen reduction) | 2-Isopropylthiazole-4-carbaldehyde wikipedia.org |

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone.

Cycloaddition reactions involving the nitrile group are also possible, particularly [3+2] cycloadditions with 1,3-dipoles. For example, reaction with an azide can lead to the formation of a tetrazole ring, while reaction with a nitrile oxide can form an oxadiazole. These reactions provide a pathway to more complex heterocyclic systems.

| Reaction Type | Reagents | Intermediate/Product |

| Nucleophilic Addition | Grignard Reagent (RMgX), followed by H3O+ | Ketone |

| Organolithium Reagent (RLi), followed by H3O+ | Ketone | |

| [3+2] Cycloaddition | Azide (e.g., NaN3) | Tetrazole derivative |

| Nitrile Oxide (RCNO) | Oxadiazole derivative |

Reactions at the Thiazole (B1198619) Ring System of this compound

The thiazole ring in this compound is an aromatic system, and its reactivity is influenced by the presence of the electron-donating isopropyl group at the C2 position and the electron-withdrawing carbonitrile group at the C4 position.

In general, electrophilic substitution on the thiazole ring occurs preferentially at the C5 position, which is the most electron-rich carbon. The isopropyl group at C2, being an electron-donating group, further activates the ring towards electrophilic attack, particularly at the C5 position. Conversely, the electron-withdrawing nature of the carbonitrile group at C4 deactivates the ring, but its effect is less pronounced at the C5 position compared to the C2 position. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur at the C5 position of this compound.

| Reaction Type | Reagents | Expected Product |

| Nitration | HNO3/H2SO4 | 2-Isopropyl-5-nitrothiazole-4-carbonitrile |

| Bromination | Br2 in acetic acid | 5-Bromo-2-isopropylthiazole-4-carbonitrile |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 5-Acyl-2-isopropylthiazole-4-carbonitrile |

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. However, in this compound, this position is already substituted with an isopropyl group, which is not a good leaving group. Therefore, direct nucleophilic substitution at the C2 position is unlikely. Nucleophilic aromatic substitution (SNAr) would require the presence of a good leaving group, such as a halogen, on the ring. If a halogen were present at the C2 or C5 position, it could potentially be displaced by a strong nucleophile. The electron-withdrawing carbonitrile group would help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during such a reaction, particularly if the substitution occurs at the C5 position.

Metalation and Subsequent Cross-Coupling Reactions at Ring Positions

The thiazole ring can be functionalized through metalation, a process that involves the deprotonation of a ring carbon atom by a strong base, typically an organolithium reagent, to form a highly reactive organometallic intermediate. This intermediate can then undergo cross-coupling reactions with various electrophiles to introduce new substituents onto the ring.

In the case of 2-substituted thiazoles, deprotonation with organolithium compounds preferentially occurs at the C5-position, which is the most acidic carbon atom on the ring. pharmaguideline.com This regioselectivity is due to the electron-withdrawing nature of the nitrogen atom, which enhances the acidity of the adjacent C2-proton, and the sulfur atom, which can stabilize the resulting carbanion. However, since the 2-position in the target molecule is already substituted with an isopropyl group, the next most likely site for deprotonation is the C5-position.

Once the thiazole ring is metalated at the C5-position, the resulting lithiated species can participate in various cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are powerful tools for forming new carbon-carbon bonds. nih.gov For instance, the reaction of a 5-lithiated-2-isopropylthiazole intermediate with an aryl halide in the presence of a palladium catalyst would be expected to yield a 5-aryl-2-isopropylthiazole derivative.

The following table provides a hypothetical overview of potential cross-coupling reactions following the metalation of this compound at the C5-position.

| Cross-Coupling Reaction | Reagent | Expected Product |

| Suzuki Coupling | Arylboronic acid | 5-Aryl-2-isopropylthiazole-4-carbonitrile |

| Stille Coupling | Organostannane | 5-Organo-2-isopropylthiazole-4-carbonitrile |

| Negishi Coupling | Organozinc reagent | 5-Organo-2-isopropylthiazole-4-carbonitrile |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-2-isopropylthiazole-4-carbonitrile |

It is important to note that the presence of the nitrile group at the 4-position may influence the regioselectivity of metalation and the efficiency of subsequent cross-coupling reactions.

Oxidation and Reduction Chemistry of the Thiazole Core

The thiazole ring is a relatively stable aromatic system and is generally resistant to oxidation under mild conditions. Strong oxidizing agents can lead to the degradation of the ring. However, the sulfur atom in the thiazole ring can be oxidized to a sulfoxide or a sulfone under controlled conditions, although this is not a common transformation for simple thiazoles.

Reduction of the thiazole ring is also challenging due to its aromaticity. Catalytic hydrogenation with platinum or reductions with metals in acid are generally ineffective at reducing the thiazole ring itself. pharmaguideline.com More forcing conditions can lead to the cleavage of the ring, particularly desulfurization when using reagents like Raney Nickel. pharmaguideline.com This process results in the complete destruction of the thiazole core.

Reactivity of the Isopropyl Moiety of this compound

The isopropyl group attached to the thiazole ring is susceptible to oxidation, similar to alkyl side chains on other aromatic and heteroaromatic rings. libretexts.orglibretexts.org The carbon atom of the isopropyl group directly attached to the thiazole ring is a benzylic-like position, and the C-H bonds at this position are weaker and more susceptible to radical abstraction.

Treatment of alkyl-substituted aromatic compounds with strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid typically results in the oxidation of the entire side chain to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgalmerja.com In the case of this compound, the tertiary benzylic carbon has one such hydrogen. Therefore, vigorous oxidation would be expected to convert the isopropyl group into a carboxylic acid, yielding 2-carboxythiazole-4-carbonitrile.

| Oxidizing Agent | Expected Product |

| Potassium Permanganate (KMnO4) | 2-Carboxythiazole-4-carbonitrile |

| Chromic Acid (H2CrO4) | 2-Carboxythiazole-4-carbonitrile |

It is plausible that under milder, more controlled oxidation conditions, it might be possible to achieve partial oxidation to a hydroxyl or ketone functionality at the benzylic position.

Selective functionalization of the isopropyl group without affecting the thiazole ring or the nitrile group presents a synthetic challenge. However, reactions that proceed via radical mechanisms at the benzylic-like position are a potential avenue. For example, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for introducing a bromine atom at the benzylic position of an alkyl-substituted aromatic ring. libretexts.org

This reaction, if applied to this compound, would be expected to yield 2-(1-bromo-1-methylethyl)thiazole-4-carbonitrile. This brominated intermediate could then serve as a precursor for a variety of other functional groups through nucleophilic substitution reactions.

Multicomponent Reactions (MCRs) Incorporating this compound as a Key Reactant

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. iau.ir Thiazole derivatives are often synthesized via MCRs, with the Hantzsch thiazole synthesis being a classic example. nih.gov

While there is no specific literature detailing the use of this compound as a key reactant in MCRs, its functional groups suggest potential applications. The nitrile group, for instance, can participate in various cycloaddition reactions or act as a precursor for other functional groups that could be involved in MCRs. For example, reduction of the nitrile to an amine would introduce a nucleophilic center that could participate in Ugi or Passerini-type reactions. nih.gov

The development of novel MCRs involving this compound would likely require the strategic activation or transformation of its existing functional groups to enable its participation in the desired reaction cascade.

Regio- and Stereoselectivity in this compound Transformations

Regioselectivity and stereoselectivity are crucial considerations in the functionalization of this compound.

Regioselectivity:

As discussed in the context of metalation (Section 3.2.3), reactions involving the deprotonation of the thiazole ring are expected to be highly regioselective, favoring the C5-position. Electrophilic substitution reactions on the thiazole ring are generally difficult due to its electron-deficient nature but, when they do occur, are also subject to regiocontrol by the existing substituents. The isopropyl group at C2 and the nitrile group at C4 would direct incoming electrophiles to specific positions on the ring, although such reactions are not typically favored.

In reactions involving the isopropyl side chain, regioselectivity is also key. For instance, in the radical bromination mentioned in Section 3.3.2, the reaction is highly regioselective for the benzylic-like position due to the stability of the resulting radical intermediate.

Stereoselectivity:

Stereoselectivity would become a significant factor in reactions that create a new stereocenter. For example, if the isopropyl group were to be oxidized to a ketone, the subsequent reduction of that ketone to an alcohol could potentially be achieved with stereocontrol using chiral reducing agents, leading to the formation of a specific enantiomer of the resulting alcohol.

Similarly, if the thiazole ring or its substituents were to participate in cycloaddition reactions, the stereochemical outcome of the reaction would be of paramount importance. The facial selectivity of the approach of the reactants would determine the stereochemistry of the newly formed stereocenters in the product. nih.govacs.org

The following table summarizes the key considerations for selectivity in the transformation of this compound.

| Reaction Type | Selectivity Consideration | Expected Outcome |

| Metalation of Thiazole Ring | Regioselectivity | Preferential reaction at the C5-position |

| Radical Halogenation of Isopropyl Group | Regioselectivity | Selective halogenation at the benzylic-like carbon |

| Reduction of a Ketone on the Side Chain | Stereoselectivity | Potential for enantioselective formation of an alcohol |

Advanced Spectroscopic and Analytical Characterization of 2 Isopropylthiazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and bonding framework.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For 2-Isopropylthiazole-4-carbonitrile, the spectrum is expected to show three distinct signals: a singlet for the thiazole (B1198619) ring proton (H5), a septet for the methine proton of the isopropyl group, and a doublet for the six equivalent methyl protons of the isopropyl group. The electron-withdrawing nature of the nitrile group at the C4 position would deshield the adjacent H5 proton, shifting its resonance downfield compared to an alkyl-substituted thiazole.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound should display seven distinct resonances. Key signals include the carbon of the nitrile group (C≡N), which is expected in the range of 110-120 ppm, and the three carbons of the thiazole ring. The C2 and C4 carbons, being bonded to heteroatoms and electron-withdrawing groups, will appear significantly downfield. For comparison, in the related compound 2-Isopropyl-4-methylthiazole, the thiazole ring carbons appear at approximately 177.4 ppm (C2), 152.0 ppm (C4), and 111.7 ppm (C5). nih.gov The substitution of the methyl group with a more electronegative nitrile group in this compound would cause a notable shift in the resonance of C4.

¹⁵N NMR: Nitrogen-15 NMR can provide direct information about the electronic environment of the nitrogen atoms. However, due to the low natural abundance and small gyromagnetic ratio of the ¹⁵N isotope, direct detection is often challenging. nih.gov More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) are typically employed to determine the chemical shifts of nitrogen atoms indirectly by correlating them with nearby protons. nih.gov For this compound, two nitrogen signals are expected: one for the thiazole ring nitrogen and one for the nitrile nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the structure and data from analogous compounds.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H5 | ¹H | ~8.0 - 8.5 | s (singlet) | Aromatic proton on the thiazole ring, deshielded by the adjacent nitrile group. |

| CH (isopropyl) | ¹H | ~3.3 - 3.6 | sept (septet) | Methine proton coupled to six methyl protons. |

| CH₃ (isopropyl) | ¹H | ~1.4 - 1.6 | d (doublet) | Six equivalent methyl protons coupled to the methine proton. |

| C2 | ¹³C | ~175 - 180 | - | Thiazole ring carbon attached to sulfur and nitrogen. |

| C4 | ¹³C | ~130 - 135 | - | Thiazole ring carbon attached to the nitrile group. |

| C5 | ¹³C | ~125 - 130 | - | Thiazole ring carbon attached to H5. |

| C≡N | ¹³C | ~115 - 120 | - | Carbon of the nitrile functional group. |

| CH (isopropyl) | ¹³C | ~33 - 36 | - | Methine carbon of the isopropyl group. |

| CH₃ (isopropyl) | ¹³C | ~22 - 24 | - | Methyl carbons of the isopropyl group. |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding network. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, a clear cross-peak is expected between the methine proton and the methyl protons of the isopropyl group, confirming the presence of this structural fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms to their attached protons. It would show cross-peaks between the thiazole H5 and C5, the isopropyl methine CH and its carbon, and the isopropyl methyl CH₃ protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for connecting different structural fragments. Key expected correlations include:

The thiazole H5 proton to the C4 and C2 carbons of the ring, as well as to the nitrile carbon (C≡N).

The isopropyl methine proton to the C2 carbon of the thiazole ring and to the isopropyl methyl carbons.

The isopropyl methyl protons to the isopropyl methine carbon and potentially a weak correlation to the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the thiazole H5 proton and the isopropyl methine proton, providing information about the preferred conformation of the isopropyl group relative to the thiazole ring.

As of this review, no specific solid-state NMR studies for this compound have been reported in the literature. Such studies, if conducted, could provide valuable information on the molecular conformation, packing, and polymorphism of the compound in the crystalline state.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₇H₈N₂S, which corresponds to a precise monoisotopic mass of 152.0408 Da. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the elemental formula.

Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) can provide additional structural verification. Common fragmentation pathways for this molecule might include:

Loss of a methyl radical (•CH₃) from the isopropyl group.

Loss of the entire isopropyl group as a radical or cation.

Cleavage of the thiazole ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to be dominated by a very strong and sharp absorption band characteristic of the nitrile (C≡N) group stretch, typically observed in the 2210-2260 cm⁻¹ region. researchgate.net The presence of this band is a key diagnostic feature for the molecule. Other significant absorptions would include C-H stretching vibrations for the aromatic thiazole ring and the aliphatic isopropyl group, as well as characteristic thiazole ring stretching vibrations in the fingerprint region (below 1600 cm⁻¹). ekb.eg

Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Thiazole ring) | Medium-Weak |

| 2975 - 2850 | C-H Stretch | Aliphatic (Isopropyl group) | Medium-Strong |

| 2260 - 2210 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1620 - 1550 | C=N Stretch | Thiazole ring | Medium |

| 1550 - 1450 | C=C Stretch | Thiazole ring | Medium |

| 1470 - 1430 | C-H Bend | Aliphatic (Isopropyl group) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals (like π or n) to higher energy orbitals (like π). For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π transitions within the conjugated thiazole-nitrile system. Thiazole-containing compounds typically exhibit strong absorption bands in the ultraviolet region. scielo.org.zaresearchgate.net The exact position of the maximum absorbance (λmax) is influenced by the solvent and the specific substituents on the ring. The conjugation of the nitrile group with the thiazole ring is expected to result in a bathochromic (red) shift compared to an unsubstituted thiazole. Quantum chemical calculations can be used to predict the electronic transitions and support the experimental findings. nih.gov

X-ray Crystallography for Definitive Structural Confirmation and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, confirming the connectivity of the isopropyl group at the second position and the carbonitrile group at the fourth position of the thiazole ring.

A successful crystallographic analysis would yield a detailed model of the molecule, providing precise bond lengths, bond angles, and torsion angles. This data is crucial for understanding the planarity of the thiazole ring and the spatial orientation of its substituents. For instance, the analysis would reveal the rotational conformation of the isopropyl group relative to the thiazole ring.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 885.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from an X-ray crystallography experiment. No published crystallographic data for this compound was found.

Chromatographic Methods (GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities. The choice of method would depend on the compound's volatility and polarity.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of this compound, GC-MS would be a primary tool for its analysis. In this technique, the compound is vaporized and separated from other components based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification. The retention time in the gas chromatogram would be characteristic of the compound under specific conditions, and the mass spectrum would serve as a molecular fingerprint.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds in a liquid mobile phase. For this compound, a reversed-phase HPLC method, likely using a C18 column, would be suitable. The separation would be based on the compound's polarity. A UV detector would be appropriate for detection, as the thiazole ring is a chromophore. HPLC is particularly useful for purity assessment, allowing for the quantification of the main peak area relative to any impurity peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. LC-MS is highly sensitive and selective, making it ideal for detecting and identifying this compound, especially at low concentrations or in complex matrices.

Illustrative Chromatographic Data Table:

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Purpose |

| GC-MS | DB-5ms | Helium | MS | Identification and purity assessment |

| HPLC | C18 | Acetonitrile/Water | UV | Purity assessment and quantification |

| LC-MS | C18 | Acetonitrile/Water with Formic Acid | MS | High-sensitivity identification and quantification |

Note: This table provides examples of typical conditions and is for illustrative purposes. Specific operational parameters would need to be developed and optimized for the analysis of this compound.

Computational and Theoretical Studies on 2 Isopropylthiazole 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

Computational studies on thiazole (B1198619) derivatives, such as 2-ethoxythiazole (B101290), provide insight into the electronic properties that would be expected for 2-isopropylthiazole-4-carbonitrile. doi.org For instance, calculations performed using DFT with the B3LYP functional and 6-311++G(d,p) basis set are common for these types of analyses. wu.ac.thwu.ac.th The HOMO-LUMO gap for thiazole-based compounds indicates the potential for charge transfer within the molecule, which is a critical aspect of its reactivity. wu.ac.th A smaller energy gap generally suggests that the molecule is more reactive and can be more easily polarized. wu.ac.th For related molecules like 3-phenylbenzo[d]thiazole-2(3H)-imine, the HOMO-LUMO gap has been shown to be influenced by substituents and the polarity of the solvent. researchgate.net

Pictorial representations of these orbitals show the distribution of electron density. Typically, for thiazole derivatives, the HOMO is located over the thiazole ring and adjacent atoms, indicating this is the primary site of electron donation. researchgate.net The LUMO is often distributed similarly, highlighting the regions susceptible to nucleophilic attack. researchgate.net

Table 1: Representative HOMO-LUMO Energy Data for a Thiazole Analog

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: Data is representative of thiazole derivatives and illustrates typical values obtained from DFT calculations.

Density Functional Theory (DFT) Investigations of Molecular Geometry, Conformational Preferences, and Tautomerism

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule. wu.ac.th By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are typically performed using functionals like B3LYP or HSEH1PBE combined with a basis set such as 6-311++G(d,p). doi.org

For a molecule like 2-ethoxythiazole, DFT calculations have been used to determine its optimized geometry. doi.org The bond lengths within the thiazole ring are of particular interest. For example, the C=N and C-S bond lengths are critical to the ring's aromaticity and stability. wu.ac.th In a related thiazolidine (B150603) derivative, DFT calculations showed that the C-S bond lengths were 1.84 Å and 1.79 Å, which is slightly higher than expected and indicates the influence of nearby functional groups. wu.ac.th

Conformational analysis, often performed by scanning the potential energy surface (PES), helps identify the lowest energy conformer of a molecule. wu.ac.th This is particularly important for molecules with flexible side chains, such as the isopropyl group in this compound.

Furthermore, DFT can be used to study tautomerism, which is the equilibrium between two or more structural isomers that are mutually interconvertible. For heterocyclic compounds containing amine groups, amine-imine tautomerization can be investigated. researchgate.net DFT calculations can determine the relative energies of the tautomers in the gas phase and in different solvents, revealing which form is more stable under various conditions. researchgate.net

Table 2: Selected Calculated Geometric Parameters for a Thiazole Analog (2-ethoxythiazole)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C1-S6 | 1.77 | S6-C1-N4 |

| C2-C3 | 1.35 | C1-N4-C3 |

| N4-C3 | 1.38 | N4-C3-C2 |

| C1-O8 | 1.33 | C2-S6-C1 |

Data derived from B3LYP/6-311++G(d,p) level calculations for 2-ethoxythiazole. doi.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. DFT calculations can simulate infrared (IR) spectra and nuclear magnetic resonance (NMR) chemical shifts. wu.ac.th

The prediction of vibrational frequencies (IR and Raman) involves calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. doi.org For 2-ethoxythiazole, calculated vibrational frequencies at the B3LYP/6-311++G(d,p) level showed good agreement with experimental FT-IR spectra after scaling. doi.org

NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. wu.ac.thnih.gov For a thiazole derivative, the chemical shift of a carbon atom is highly influenced by its local electronic environment. For example, a carbon atom in the thiazole ring bonded to an electronegative oxygen atom was predicted to have a large ¹³C chemical shift value of 186.1 ppm. doi.org These predictions are crucial for assigning peaks in experimental NMR spectra. nih.gov

Table 3: Comparison of Calculated and Experimental Spectroscopic Data for a Thiazole Analog

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| IR Frequency (cm⁻¹) | ||

| C-S stretch | 756 | 758 |

| C-H stretch | 3115 | 3110 |

| ¹³C NMR Shift (ppm) | ||

| C1 (ring, bonded to O) | 186.1 | Not Reported |

| C2 (ring) | 120.3 | Not Reported |

Calculated data for 2-ethoxythiazole at the B3LYP/6-311++G(d,p) level. doi.org

Reaction Mechanism Elucidation and Transition State Analysis for this compound Transformations

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, which determine the feasibility and rate of a reaction.

For transformations involving thiazole derivatives, DFT calculations can elucidate the mechanisms of key synthetic steps, such as cycloaddition reactions or substitutions. nih.gov For example, the mechanism for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, has been studied using computational methods to understand the 1,3-dipolar cycloaddition step. nih.gov

These studies involve locating the transition state structure for each step of the proposed mechanism. The transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the bonding changes that occur during the reaction. By analyzing the vibrational frequencies of the transition state (which has exactly one imaginary frequency), chemists can confirm that it correctly connects the reactants and products. This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein. nih.govnih.gov These methods are central to computational drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site and estimates the strength of the interaction, often expressed as a docking score. nih.govmdpi.com Studies on various thiazole derivatives have shown their potential to bind to different targets. nih.gov The docking analysis reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For example, in a study of thiazole derivatives as potential inhibitors of Pseudomonas aeruginosa LasR protein, docking revealed key hydrogen bonds and π-π stacking interactions within the binding site. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the ligand-protein complex over time. nih.govresearchgate.net MD simulations model the movement of atoms in the complex, providing insights into its flexibility and the persistence of the interactions identified in docking. biointerfaceresearch.com Key metrics from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the complex, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the protein. biointerfaceresearch.com

Table 4: Representative Molecular Docking Results for Thiazole Derivatives Against a Protein Target

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole Derivative A | LasR (P. aeruginosa) | -8.5 | Trp60, Tyr56 |

| Thiazole Derivative B | Mtb KasA | -7.4 | Glu199, Gly117 |

| Thiazole Derivative C | DNA Gyrase | -9.2 | Asp54, Asn54 |

Note: This data is representative of typical results from molecular docking studies on various thiazole derivatives and their respective targets. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov These models are then used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

For a class of compounds like thiazole derivatives, a QSAR model is developed by first calculating a range of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., atomic charges), and steric or topological parameters (e.g., molecular connectivity indices). researchgate.net

Using statistical methods like multiple linear regression (MLR), a relationship is established between these descriptors and the observed biological activity. nih.gov For example, a QSAR study on 2,4-disubstituted thiazoles found that the molecular connectivity index and Kier's shape index were key parameters for their antimicrobial activity. researchgate.net Another study on 2-aminothiazoles identified molecular asymmetry and the propensity to form hydrogen bonds as important factors for their anti-prion activity. nih.gov

These cheminformatics approaches allow for the exploration of a vast chemical space without the need to synthesize every compound. By understanding which structural features are crucial for activity, chemists can focus their synthetic efforts on derivatives that are predicted to have the most promising properties. wjbphs.comnih.gov

Applications of 2 Isopropylthiazole 4 Carbonitrile As a Versatile Chemical Synthon

Utilization in the Synthesis of Advanced Organic Materials

The thiazole (B1198619) core of 2-isopropylthiazole-4-carbonitrile is a sought-after feature in materials science, imparting desirable electronic and structural properties to polymers and organic semiconductors.

Precursor for Polymer Monomers with Thiazole Scaffolds

The nitrile group of this compound can be chemically transformed into other functional groups, such as amines or carboxylic acids. These transformed molecules can then act as monomers in polymerization reactions. For instance, the nitrile can be reduced to an amine or hydrolyzed to a carboxylic acid, which can then be reacted with other monomers to form polyamides or polyesters containing the thiazole scaffold. nih.gov The incorporation of the thiazole ring into the polymer backbone can enhance thermal stability and introduce specific electronic properties. acs.orgcedarville.edu

The synthesis of polymers containing thiazole rings has been an area of interest for creating materials with unique characteristics. acs.orgcedarville.edu While direct polymerization of this compound itself is not typical, its derivatives are instrumental. For example, after appropriate functionalization, it could be incorporated into polymer chains through techniques like condensation polymerization. The resulting polymers can have applications in various advanced technologies.

Building Block for Organic Semiconductors and Optoelectronic Materials

Thiazole-containing compounds are increasingly used in the field of organic electronics due to their electron-accepting nature, which stems from the electron-withdrawing imine (C=N) group within the thiazole ring. researchgate.net This property is crucial for the design of n-type and ambipolar organic semiconductors. The this compound scaffold can be elaborated through cross-coupling reactions to create larger, conjugated systems necessary for semiconductor applications. rsc.orgnih.govacs.org

The planarity and rigidity of the thiazole ring facilitate efficient intermolecular π–π stacking, which is essential for charge transport in organic thin-film transistors (OTFTs). rsc.orgrsc.org The nitrile group can be a key anchor point for extending the conjugation length of the molecule or for attachment to other molecular components. The resulting materials can be used in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.net

Role in the Development of Agrochemicals (Synthetic Targets and Design, Not Efficacy/Safety)

The thiazole-nitrile motif is a recognized pharmacophore in the design of new agrochemicals. This compound provides a ready-made scaffold that can be modified to target specific biological pathways in pests and weeds.

Synthesis of Novel Herbicides, Fungicides, or Pesticides Containing Thiazole-Nitrile Motifs

The thiazole ring is a component of several commercially successful agrochemicals. nih.gov The synthesis of new derivatives often involves the modification of a core structure like this compound. For instance, the nitrile group can be hydrolyzed to a carboxylic acid and then converted to an amide, a common functional group in many bioactive molecules. mdpi.com Alternatively, the thiazole ring itself can be further substituted to fine-tune the biological activity of the resulting compound. nih.gov

Research has shown that combining the thiazole moiety with other heterocyclic systems can lead to compounds with potent fungicidal or herbicidal properties. nih.govacs.org For example, isothiazole–thiazole derivatives have been synthesized and shown to be effective against certain plant pathogens. nih.govresearchgate.net The synthesis of such compounds often starts from simple, functionalized thiazoles.

Design of Crop Protection Agents Utilizing the Thiazole-Nitrile Scaffold

The design of new crop protection agents often relies on the principle of isosteric replacement, where one functional group is replaced by another with similar physical or electronic properties. The thiazole-nitrile scaffold of this compound can serve as a starting point for such design strategies. The nitrile group, for example, can be a precursor to a variety of other functional groups, allowing for the creation of a library of related compounds for screening.

The electronic properties of the thiazole ring, combined with the reactivity of the nitrile group, make this scaffold a valuable platform for developing new active ingredients. By systematically modifying the structure of this compound, chemists can explore the structure-activity relationships of new classes of potential agrochemicals.

Application in Medicinal Chemistry Research (as Synthetic Intermediates and Tools, Not Clinical Trials)

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs and biologically active compounds. nih.govwisdomlib.orgresearchgate.netnih.gov this compound serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.

The nitrile group is a versatile functional group in organic synthesis and can be converted into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles, which are all important in drug design. This allows medicinal chemists to use this compound as a platform to generate a diverse range of compounds for biological screening.

Intermediate for the Construction of Heterocyclic Compound Libraries for Lead Generation

In the field of drug discovery, generating large collections of diverse chemical compounds, known as compound libraries, is crucial for identifying new lead compounds—molecules that show promising biological activity and can be further developed into new drugs. mdpi.comnih.gov this compound serves as an excellent starting material for creating libraries of heterocyclic compounds due to the versatile reactivity of its thiazole and nitrile components.

The synthesis of complex, multi-ring (polyheterocyclic) systems is a key strategy in medicinal chemistry to explore a wide range of chemical space. nih.gov For instance, the nitrile group of a thiazole derivative can undergo cyclization reactions to form fused pyrimidine (B1678525) rings, leading to the creation of novel scaffolds with potential therapeutic applications. najah.edu The general approach involves reacting the thiazole synthon with other molecules that contain complementary reactive groups, leading to the assembly of more elaborate heterocyclic structures. This diversity-oriented synthesis allows for the rapid generation of numerous analogs, which can then be screened for biological activity against various targets like enzymes or receptors. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Thiazole Precursors

| Precursor Type | Resulting Heterocyclic System | Potential Application Area |

| Aminothiazole | Pyrimido[2,1-b] nih.govacs.orgbenzothiazole | Medicinal Chemistry |

| Thiazole with keto ester | Isoxazolo[2,3-a]pyrimidin-4-one | Medicinal Chemistry |

| Aminopyrazole and thiazole derivative | Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine | Antimicrobial Agents |

This table illustrates the diversity of heterocyclic systems that can be synthesized using thiazole-based building blocks, highlighting their importance in generating compound libraries for drug discovery.

Precursor for the Synthesis of Enzyme Inhibitors or Receptor Modulators (Emphasis on Chemical Synthesis and Design)

The thiazole nucleus is a prominent feature in many compounds designed to interact with biological targets. By modifying the this compound core, chemists can synthesize targeted molecules that act as enzyme inhibitors or receptor modulators.

For example, derivatives of thiazole carboxylic acids have been investigated for their antimicrobial properties. The synthesis of such compounds often starts with a precursor like 2-isopropylthiazole-4-carboxylic acid, a close derivative of the nitrile, which can be further modified to enhance its activity against pathogens such as Mycobacterium tuberculosis. Similarly, clubbed oxadiazole-thiazole and triazole-thiazole derivatives synthesized from a 4-isopropylthiazole (B170079) carbohydrazide (B1668358) scaffold have shown potential as antibacterial, antifungal, and antitubercular agents. nih.gov

The design of these molecules often involves computational studies to predict how they will bind to the active site of a target enzyme or receptor. The synthesis then aims to produce the designed molecule, which is subsequently tested for its biological activity. For instance, quinazoline (B50416) derivatives bearing heterocyclic moieties have been synthesized and shown to inhibit tubulin polymerization, a key process in cell division, making them potential anticancer agents. nih.gov The general principle involves using the thiazole-nitrile synthon to introduce specific structural features that are complementary to the biological target.

Use in Catalysis and Ligand Design